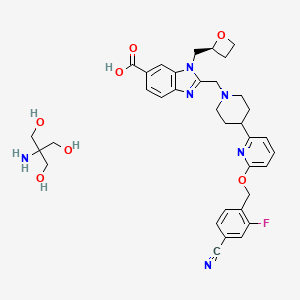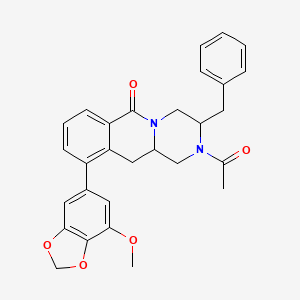
Phenchlobenpyrrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenchlobenpyrrone is potentially for the treatment of Alzheimer's disease.
Applications De Recherche Scientifique
Chromatographic Applications
M. Clifford (1974) discussed the use of poly-N-vinylpyrrolidone as an adsorbent for thin-layer chromatography of phenolic compounds, which might be relevant for the analysis of complex molecules like Phenchlobenpyrrone. This method forms hydrogen bonds with phenolic hydroxyl and carboxyl groups, allowing for the separation of various acids (Clifford, 1974).
Chemical Research Perspectives
G. Wittig (1980) shared insights into chemical research and the importance of determination and perseverance, which are applicable to the exploration and application of complex chemicals like Phenchlobenpyrrone (Wittig, 1980).
Drug Development Applications
Xiaojiang Hao's work, highlighted by Yue-Mao Shen et al. (2018), mentioned Phenchlobenpyrrone as a candidate drug that entered Phase II clinical trials for Alzheimer’s disease treatment, indicating its potential application in pharmaceutical research (Shen & Chen, 2018).
Spin-Polarization Studies in Organic Chemistry
T. Glaser (2013) investigated the meta-phenylene unit as a ferromagnetic coupler in organic chemistry, which could be relevant to understanding the molecular interactions of Phenchlobenpyrrone (Glaser, 2013).
Software Development for Scientific Research
D. D. Roure and C. Goble (2009) discussed the Taverna Workbench, a scientific-workflow-management system that could potentially be used for managing and analyzing data related to Phenchlobenpyrrone research (Roure & Goble, 2009).
Adsorption and Environmental Applications
S. Abdi et al. (2017) explored the adsorption properties of polypyrrole, which could be related to the adsorption behavior of Phenchlobenpyrrone in various environmental or biological contexts (Abdi, Nasiri, Mesbahi, & Khani, 2017).
Propriétés
Numéro CAS |
215036-81-0 |
|---|---|
Nom du produit |
Phenchlobenpyrrone |
Formule moléculaire |
C17H16ClNO |
Poids moléculaire |
285.77 |
Nom IUPAC |
rel-(4R,5R)-5-(2-chlorobenzyl)-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H16ClNO/c18-15-9-5-4-8-13(15)10-16-14(11-17(20)19-16)12-6-2-1-3-7-12/h1-9,14,16H,10-11H2,(H,19,20)/t14-,16-/m1/s1 |
Clé InChI |
VKZXZQUFDSNROH-GDBMZVCRSA-N |
SMILES |
O=C1N[C@H](CC2=CC=CC=C2Cl)[C@@H](C3=CC=CC=C3)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)

![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)
![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)
![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)

![5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B610012.png)
![2-[(4-{6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-{[(2S)-oxetan-2-yl]methyl}-1H-benzimidazole-6-carboxylic acid](/img/structure/B610018.png)



![8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide](/img/structure/B610022.png)